molecular formula C13H12O2 B028280 2-Acetyl-6-methoxynaphthalene CAS No. 3900-45-6

2-Acetyl-6-methoxynaphthalene

Cat. No.: B028280
CAS No.: 3900-45-6
M. Wt: 200.23 g/mol
InChI Key: GGWCZBGAIGGTDA-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxynaphthalene, also known as 1-(6-methoxy-2-naphthalenyl)ethanone, is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an acetyl group at the second position and a methoxy group at the sixth position of the naphthalene ring. This compound is notable for its applications in the synthesis of pharmaceuticals, fragrances, and as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

2-Acetyl-6-methoxynaphthalene, also known as 6’-Methoxy-2’-acetonaphthone, is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs . It is a metabolite of nabumetone , a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis. The primary targets of this compound are likely to be the same as those of NSAIDs, which generally work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances in the body that cause inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, during its synthesis, careful temperature control is required to obtain reliable results . Furthermore, it should be stored in a cool, dark place away from incompatible materials such as oxidizing agents for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-methoxynaphthalene typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, which helps in directing the acylation to the desired position on the naphthalene ring .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but with optimized conditions for large-scale production. The reaction is conducted at controlled temperatures, typically around 40°C, and the molar ratios of reactants are carefully maintained to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Acetyl-6-methoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the production of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen.

    Industry: It is used in the manufacture of fragrances and dyes

Comparison with Similar Compounds

  • 2-Methoxynaphthalene
  • 6-Methoxy-2-naphthylacetic acid
  • 1-Acetyl-2-methoxynaphthalene

Comparison: 2-Acetyl-6-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-methoxynaphthalene, it has an additional acetyl group that enhances its reactivity in acylation reactions. In contrast to 6-methoxy-2-naphthylacetic acid, it serves as a precursor rather than an active pharmaceutical ingredient .

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWCZBGAIGGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192278
Record name 2-Acetyl-6-methoxynaphthalene
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3900-45-6
Record name 2-Acetyl-6-methoxynaphthalene
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Record name 2-Acetyl-6-methoxynaphthalene
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Record name 2-Acetyl-6-methoxynaphthalene
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Record name 1-(6-methoxy-2-naphthyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 5.26 g (117 mmol) of dimethylamine in 29 mL of freshly distilled hexamethylphosphoric triamide (HMPT) were added 31 mL of dry toluene and 780 mg (112 mmol) of Li in small pieces. The mixture was stirred under argon at room temperature for 1.5 hours. 2-Acetyl-6-methoxynaphthalene was prepared as described in Arsenijevic et al., Org. Synth. Coll. 1988, 6:34-36, the disclosure of which is incorporated herein by reference. 2-Acetyl-6-methoxynaphthalene (5.57 g, 27.8 mmol) was added in one portion, and stirring was continued for 20 hours. The mixture was cooled in an ice-water bath and poured into a cold water/ethyl acetate mixture (300 mL each). After thorough mixing, the layers were separated, and the water layer was extracted twice with 225 mL of ethyl acetate. Organic extracts were combined, dried, and evaporated to give a yellow solid. Recrystallization from ethanol afforded 3.67 g (64%) of 2-acetyl-6-(dimethylamino)naphthalene (ADMAN) as a yellow solid, melting at 153.5-155° C.: 1H NMR (CDCl3, TMS) δ2.67 (s, 3H, COCH3), 3.15 (s, 6H, N(CH3)2), 6.87 (d, 1H, H-5), 7.17 (dd, 1H, H-7), 7.63 (d, 1H, H-4),7.80 (d, 1H, H-8), 7.92 (dd, 1H, H-3), 8.32 (bs, 1H, H-1). J1,3=2.3 Hz, J3,4=8.7 Hz, J5,7=2.4 Hz, J7,8=9.3 Hz. MS (M+) 213: found: 213. Anal. Calcd for C14H15NO: C, 78.84; H, 7.09; N, 6.57. Found C, 78.96; H, 7.10; N, 6.45.
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Synthesis routes and methods II

Procedure details

45.3 Ml of p-xylene and 8.2 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 16 hours under stirring at room temperature and then it is worked as in example 1 obtaining 42.8 g of product with a yield equal to 87.3% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods III

Procedure details

80 Ml of anisole and 18 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 24 hours under stirring at room temperature and then it is worked as in example 1 obtaining 38.5 g of product with a yield equal to 78.5% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods IV

Procedure details

57 Ml of tert-butylbenzene and 8.2 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 16 hours under stirring at room temperature and then it is worked as in example 1 obtaining 41.8 g of product with a yield equal to 85.3% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-acetyl-6-methoxynaphthalene in pharmaceutical synthesis?

A: this compound serves as a crucial precursor in the synthesis of (S)-naproxen [, ]. This particular isomer of naproxen exhibits desired pharmacological activity, making the selective synthesis of this compound a key step in pharmaceutical production.

Q2: What are the primary methods for synthesizing this compound?

A: The Friedel-Crafts acylation of 2-methoxynaphthalene stands out as a prominent method [, , , , ]. This reaction typically employs acetic anhydride or acetic chloride as the acylating agent in the presence of a catalyst.

Q3: What role do zeolites play in the synthesis of this compound?

A: Zeolites, particularly HBEA zeolites with specific Si/Al ratios, act as effective catalysts in the acylation reaction [, , , , , , ]. The choice of zeolite influences the selectivity towards the desired this compound isomer [, ].

Q4: How does the structure of the zeolite affect the selectivity of the reaction?

A: The pore size and structure of the zeolite influence the diffusion rates of different isomers within the catalyst. For instance, zeolite Beta and ITQ-7, with slightly differing pore sizes, demonstrate variations in selectivity towards this compound []. Smaller pores can enhance the selectivity towards the desired isomer by restricting the formation of larger isomers.

Q5: Can the selectivity of the reaction be further enhanced?

A: Research suggests that modifying zeolite Beta through phosphate treatment can enhance both the activity and shape selectivity of the catalyst []. This modification leads to pore narrowing and the creation of new acid sites, favoring the formation of this compound.

Q6: What challenges are associated with using zeolites as catalysts?

A: A significant challenge is the potential for deactivation of the catalyst due to coke formation []. This can be mitigated by optimizing reaction parameters, such as temperature and reagent concentration.

Q7: Are there alternative catalysts for this acylation reaction?

A: Research explores aluminated mesoporous materials, specifically Al-MCM-48, as potential catalysts [, ]. These materials exhibit high surface areas and well-defined pore sizes, showing promising activity and selectivity in the acylation of 2-methoxynaphthalene.

Q8: How does the choice of solvent impact the acylation reaction?

A: Studies on Al-MCM-48 catalysts demonstrate that solvent polarity significantly influences both the conversion rate of 2-methoxynaphthalene and the selectivity towards this compound [, ]. Polar solvents, like nitrobenzene, generally yield better results compared to non-polar solvents.

Q9: What spectroscopic techniques are employed to characterize this compound?

A: Common techniques include Fourier Transform Infrared Spectroscopy (FTIR), 1H NMR, and UV-Vis spectroscopy [, ]. These methods provide insights into the compound's structure, purity, and interactions with other molecules.

Q10: Can computational methods contribute to understanding this reaction?

A: Computer-aided solvent scanning, utilizing the UNIFAC method, can predict suitable solvents for separating this compound from reaction mixtures []. This approach streamlines solvent selection for efficient purification processes.

Q11: What are the applications of this compound beyond naproxen synthesis?

A: While primarily known for its role in naproxen production, research highlights its use as a starting material in the electrochemical synthesis of 2-(6-methoxy-2-naphthayl)propenoic acid []. This compound serves as another important intermediate in the pharmaceutical industry.

Q12: Can you elaborate on the isomerization of 1-acetyl-2-methoxynaphthalene, another product of the acylation reaction?

A: Research indicates that in the presence of HBEA zeolite, 1-acetyl-2-methoxynaphthalene can isomerize to this compound []. This isomerization is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism.

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